molecular formula C19H15N3O3S B14876271 3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14876271
M. Wt: 365.4 g/mol
InChI Key: ZHUAOJKHSGPNQG-UHFFFAOYSA-N
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Description

3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that combines multiple functional groups, including an amino group, a furan ring, a methoxyphenyl group, and a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Amination and Carboxamide Formation: The amino group and carboxamide functionality can be introduced through nucleophilic substitution reactions, often using amines and carboxylic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and amino group can be oxidized under strong oxidative conditions, leading to the formation of corresponding oxides and nitroso derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amines and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxides, nitroso derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.

    Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and light-emitting diodes.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.

Mechanism of Action

The mechanism of action of 3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxamide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The furan and thieno[2,3-b]pyridine rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but lacks the methoxy group.

    3-Amino-4-(thiophen-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of both the furan and methoxyphenyl groups, which may enhance its biological activity and stability compared to similar compounds

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-24-11-6-4-10(5-7-11)13-9-12(14-3-2-8-25-14)15-16(20)17(18(21)23)26-19(15)22-13/h2-9H,20H2,1H3,(H2,21,23)

InChI Key

ZHUAOJKHSGPNQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)N)N

Origin of Product

United States

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